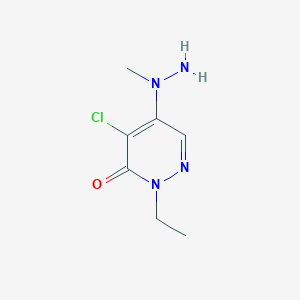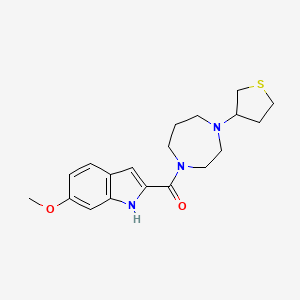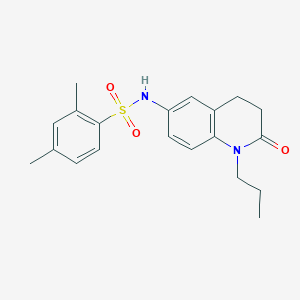![molecular formula C25H19ClN2O2S B2954284 (E)-[(2-{[(4-氯苯基)甲基]硫代}喹啉-3-基)亚甲基]氨基 3-甲基苯甲酸酯 CAS No. 478079-35-5](/img/structure/B2954284.png)
(E)-[(2-{[(4-氯苯基)甲基]硫代}喹啉-3-基)亚甲基]氨基 3-甲基苯甲酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is a quinoline derivative with a complex structure. It contains a quinoline core, which is a nitrogen-containing bicyclic compound . The quinoline core is attached to a 4-chlorophenyl group through a sulfanyl linkage, and a 3-methylbenzoate group through an imine linkage .
Molecular Structure Analysis
The molecular formula of this compound is C25H19ClN2O2S. It contains a quinoline core, a sulfanyl linkage, an imine linkage, a 4-chlorophenyl group, and a 3-methylbenzoate group .科学研究应用
Antiviral Activity
The indole scaffold, which is part of the compound’s structure, has been found in many synthetic drug molecules with antiviral properties . Derivatives similar to this compound have been reported to show inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus . The presence of the quinolinyl moiety could potentially enhance these properties, making it a candidate for further research in antiviral drug development.
Anti-inflammatory Properties
Indole derivatives are known to possess anti-inflammatory activities . The compound , with its indole core and additional functional groups, could be explored for its efficacy in reducing inflammation. This could be particularly useful in the development of new treatments for chronic inflammatory diseases.
Anticancer Applications
The structural complexity of the compound suggests potential for anticancer activity. Indole derivatives have been studied for their ability to inhibit the growth of cancer cells . The chlorophenyl group, in particular, might interact with specific cellular targets, providing a starting point for the design of novel anticancer agents.
Antimicrobial Effects
Compounds with a thiazole moiety, which is structurally similar to parts of the compound , have shown antimicrobial potential . This suggests that the compound could be investigated for its ability to combat bacterial infections, especially in the era of increasing antibiotic resistance.
Antioxidant Properties
The ability to act as an antioxidant is another possible application for this compound. Indole derivatives can scavenge free radicals, protecting cells from oxidative stress . This property is valuable in the context of diseases where oxidative damage is a contributing factor.
Antidiabetic Activity
Indole derivatives have been associated with antidiabetic effects . The compound could be studied for its potential to modulate blood sugar levels, offering a new avenue for diabetes treatment research.
Antimalarial Potential
The quinolinyl part of the compound is reminiscent of chloroquine, a well-known antimalarial drug . This suggests that the compound could be explored for its antimalarial properties, contributing to the fight against malaria.
Anticholinesterase Activity
Finally, indole derivatives have been reported to exhibit anticholinesterase activity . This is relevant in the treatment of neurodegenerative diseases like Alzheimer’s, where cholinesterase inhibitors are used to manage symptoms.
属性
IUPAC Name |
[(E)-[2-[(4-chlorophenyl)methylsulfanyl]quinolin-3-yl]methylideneamino] 3-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19ClN2O2S/c1-17-5-4-7-20(13-17)25(29)30-27-15-21-14-19-6-2-3-8-23(19)28-24(21)31-16-18-9-11-22(26)12-10-18/h2-15H,16H2,1H3/b27-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDGQSHKNHZYESH-JFLMPSFJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)ON=CC2=CC3=CC=CC=C3N=C2SCC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)O/N=C/C2=CC3=CC=CC=C3N=C2SCC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-[(2-{[(4-chlorophenyl)methyl]sulfanyl}quinolin-3-yl)methylidene]amino 3-methylbenzoate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B2954201.png)



![N-(cyanomethyl)-4-[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]butanamide](/img/structure/B2954207.png)
![2-Chloro-4-[2-(4-ethoxyphenyl)pyrrolidine-1-carbonyl]pyridine](/img/structure/B2954209.png)
![2-[4-(Pyridin-2-ylmethoxy)phenyl]acetic acid](/img/structure/B2954210.png)

![methyl 4-({[5-amino-3-(methylthio)-4-(phenylsulfonyl)-1H-pyrazol-1-yl]acetyl}amino)benzoate](/img/structure/B2954214.png)

![N-(2-((6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)amino)-2-oxoethyl)benzamide](/img/structure/B2954220.png)
![4-(dimethylsulfamoyl)-N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2954221.png)

